molecular formula C9H13NO2 B2826546 N-[1-(furan-3-yl)propan-2-yl]acetamide CAS No. 1787914-69-5

N-[1-(furan-3-yl)propan-2-yl]acetamide

Cat. No.: B2826546
CAS No.: 1787914-69-5
M. Wt: 167.208
InChI Key: KNRUUYJVKCJZRY-UHFFFAOYSA-N
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Description

N-[1-(Furan-3-yl)propan-2-yl]acetamide is a chemical compound of interest in organic and medicinal chemistry research, featuring a furan heterocycle linked to an acetamide group via a propan-2-yl chain. The furan ring, a common motif in biomass-derived chemistry and pharmaceutical development , contributes to the compound's potential as a building block for synthesizing more complex molecules. Compounds containing acetamide and furan rings are investigated as intermediates for the production of nitrogen-containing value-added chemicals and have been explored as scaffolds in the development of synthetic agonists for therapeutic targets such as the GPR88 receptor, a potential target for central nervous system disorders . The mechanism of action for this specific derivative is not fully established and is likely dependent on the specific research context. As a furan-based acetamide, its properties are influenced by the electron-rich nature of the furan ring and the hydrogen-bonding capacity of the amide group. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(10-8(2)11)5-9-3-4-12-6-9/h3-4,6-7H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRUUYJVKCJZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1 Furan 3 Yl Propan 2 Yl Acetamide

Retrosynthetic Strategies for the Furan-Propan-Acetamide Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-[1-(furan-3-yl)propan-2-yl]acetamide, the analysis reveals several logical disconnections.

The most evident disconnection is the amide bond (C-N bond). This simplifies the target molecule into the key intermediate, 1-(furan-3-yl)propan-2-amine (B1528710) , and a suitable acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This is a common and reliable transformation in organic synthesis.

A second disconnection can be made at the C-N bond of the amine precursor itself, which is often formed via reductive amination. This approach leads back to 1-(furan-3-yl)propan-2-one and an ammonia (B1221849) source. This ketone is a pivotal intermediate in many of the synthetic routes.

A further disconnection of the propanone side chain from the furan (B31954) ring suggests two primary synthons: a furan-3-yl anion equivalent (e.g., 3-furyllithium or a 3-furyl Grignard reagent) and a suitable three-carbon electrophile, or a furan-3-yl electrophile and a propan-2-one anion equivalent. These fundamental disconnections form the basis for the various synthetic strategies discussed below.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks. This involves the strategic functionalization of the furan ring and the construction of the aminopropane side chain.

Synthesizing 3-substituted furans can be challenging due to the directing effects of the oxygen atom, which typically favor substitution at the 2- and 5-positions. acs.orgbohrium.com Therefore, methods that allow for regioselective synthesis at the 3-position are of significant interest. bohrium.comresearchgate.net

One effective strategy involves the hydroformylation of substituted propargylic alcohols, which can be achieved using rhodium-based catalysts under mild conditions to yield 3-substituted furan systems. researchgate.net Another approach is the reductive annulation of 1,1,1-trichloroethyl propargyl ethers, which utilizes catalytic amounts of chromium(II) to form the 3-substituted furan ring. acs.org Improved procedures for preparing 3-furoic acid also provide a versatile starting point, as the carboxylic acid group can be subsequently modified to introduce the desired propan-2-yl side chain. rsc.org These methods provide a controlled entry into the required 3-substituted furan core, which is essential for the synthesis of the target molecule.

The central precursor to the final product is the 1-(furan-3-yl)propan-2-amine scaffold. A common and highly effective method for its preparation is the reductive amination of the corresponding ketone, 1-(furan-3-yl)propan-2-one . wikipedia.org This reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonia equivalent, to form an intermediate imine, which is then reduced to the target amine. wikipedia.orgmasterorganicchemistry.com

The reaction can be performed in a one-pot procedure using various reducing agents. masterorganicchemistry.comnih.gov Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reagent as it is selective for the reduction of the imine in the presence of the ketone, driving the equilibrium towards product formation. masterorganicchemistry.com Other reducing agents such as sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] or catalytic hydrogenation can also be employed. wikipedia.org The synthesis of the precursor ketone, 1-(furan-3-yl)propan-2-one, can be accomplished through various established methods, such as the reaction of a furan-3-yl organometallic species with a suitable electrophile like chloroacetone.

The final step in the synthesis is the formation of the acetamide (B32628) group via an amide coupling reaction. This involves the N-acylation of the primary amine, 1-(furan-3-yl)propan-2-amine . This is a robust and well-understood transformation with numerous available reagents and conditions. fishersci.co.uk

A straightforward method is the reaction of the amine with acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. fishersci.co.uk Alternatively, a wide array of modern coupling reagents, developed primarily for peptide synthesis, can be employed to couple acetic acid directly with the amine. arkat-usa.orgluxembourg-bio.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of reagent can be guided by factors such as yield, reaction conditions, and the need to avoid side reactions.

Coupling Reagent Class Examples Mechanism of Action Key Features
Carbodiimides DCC, DIC, EDCForm a reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.comWidely used; EDC and its urea (B33335) byproduct are water-soluble, simplifying workup. peptide.com
Phosphonium (B103445) Salts BOP, PyBOP, PyAOPForm active esters, often with HOBt or HOAt derivatives. arkat-usa.orgluxembourg-bio.comHigh reactivity; low racemization when used for chiral acids. peptide.com
Uronium/Aminium Salts HBTU, HATU, TBTUSimilar to phosphonium salts, form highly reactive active esters. luxembourg-bio.compeptide.comFast reaction times and high yields; HATU is particularly effective at minimizing epimerization. peptide.com

This table provides a summary of common amide coupling reagent classes applicable to the synthesis of this compound.

Stereoselective Synthesis Approaches for this compound

The propan-2-amine moiety of the target molecule contains a stereocenter, meaning the compound can exist as two enantiomers. For many applications, particularly in pharmacology, it is crucial to synthesize a single enantiomer. This requires stereoselective synthesis approaches, which are primarily focused on creating the chiral amine precursor, 1-(furan-3-yl)propan-2-amine , in high enantiomeric purity.

Two principal strategies dominate the field of asymmetric amine synthesis: the use of chiral auxiliaries and asymmetric catalysis. yale.edu

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In this context, a chiral amine auxiliary could be condensed with the precursor ketone to form a chiral imine. Diastereoselective reduction of this imine, where the auxiliary blocks one face from the reducing agent, followed by cleavage of the auxiliary, would yield the enantiomerically enriched target amine. Auxiliaries such as those derived from pseudoephedrine or tert-butanesulfinamide are widely employed for this purpose. yale.edunih.gov

Asymmetric Catalysis: This approach offers a more atom-economical route by using a small amount of a chiral catalyst to generate large quantities of the chiral product. rsc.org For the synthesis of chiral 1-(furan-3-yl)propan-2-amine, the most direct catalytic method is the asymmetric reduction of the prochiral ketone, 1-(furan-3-yl)propan-2-one.

This transformation can be achieved with high enantioselectivity using various catalytic systems. Oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the borane-mediated reduction of ketones to chiral secondary alcohols, which can then be converted to the amine. mdpi.comacs.org Another powerful method is transition metal-catalyzed asymmetric hydrogenation or transfer hydrogenation. wikipedia.orgacs.org Chiral ligands, often based on BINAP or related phosphine (B1218219) structures, complex with metals like ruthenium or rhodium to create a chiral environment that directs the hydrogenation to one face of the ketone, producing the chiral alcohol with high enantiomeric excess (ee). wikipedia.org This alcohol can then be converted to the desired amine with retention or inversion of stereochemistry, depending on the chosen route (e.g., via mesylation and azide (B81097) displacement). researchgate.netscribd.com

Catalyst/Method Typical Reductant Substrate Type Reported Enantioselectivity (ee)
CBS (Oxazaborolidine) Borane (B79455) (BH₃)Aryl alkyl ketonesOften >95% ee mdpi.com
Noyori-type Ru-catalysts H₂ or IsopropanolAromatic ketonesTypically >90-99% ee acs.org
Chiral Phosphoric Acids Hantzsch EsterIminesGood to excellent ee
Imine Reductases (IREDs) NAD(P)HImines/KetonesOften >99% ee

This table summarizes prominent catalytic systems for the asymmetric reduction of ketones, a key step in the stereoselective synthesis of the 1-(furan-3-yl)propan-2-amine scaffold.

Resolution Techniques for Enantiomeric Purity

Achieving enantiomeric purity is crucial when a chiral center is present, as is the case with this compound. The biological activity of enantiomers can differ significantly. Various resolution techniques can be employed to separate the racemic mixture into its constituent (R)- and (S)-enantiomers.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer over the other. For a structurally similar compound, N-(1-phenylpropan-2-yl)acetamide, enzymatic methods have proven effective. For instance, immobilized (R)-transaminases have been used to catalyze the asymmetric amination of a ketone precursor, achieving high conversion rates (88–89%) and excellent enantiomeric excess (>99%) . A similar biocatalytic approach could be adapted for the synthesis of enantiomerically pure this compound, likely starting from 1-(furan-3-yl)propan-2-one.

Another chemoenzymatic cascade that has been successfully applied to an analogous phenyl derivative combines a Wacker-Tsuji oxidation with the action of amine transaminases. This method has been shown to produce the (S)-enantiomer with high conversion (74–92%) and enantiomeric excess (>95%) . This highlights the potential of biocatalysis in obtaining the desired stereoisomer of the target furan-containing compound.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers. While specific conditions for this compound are not detailed in the available literature, the principles of chiral HPLC would apply. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. Reverse-phase columns, such as C18, with UV detection are commonly used for purity assessment of related acetamide compounds .

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing an efficient and scalable synthesis. Key parameters that are typically fine-tuned include temperature, solvent, catalyst, and reaction time. For the acylation step, which is central to the formation of the acetamide, the choice of solvent and base can significantly impact the yield and purity of the product.

In the synthesis of related acetamides, polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often employed to minimize side reactions . A comparative study on a similar compound showed that using THF at a lower temperature (-10°C) improved regioselectivity by 12% compared to DCM at 0°C . The choice of base, such as pyridine or triethylamine, also plays a crucial role in the acylation reaction.

The following interactive table illustrates hypothetical optimization data for the acylation of a precursor amine to form this compound, based on principles observed in similar syntheses.

SolventTemperature (°C)BaseYield (%)
Dichloromethane0Pyridine80
Tetrahydrofuran-10Triethylamine88
Acetonitrile25DMAP73

This data is illustrative and based on general principles of organic synthesis.

Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Modern synthetic methods are increasingly being adopted to enhance reaction rates, improve yields, and promote greener chemical processes. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in this regard. The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.netnih.gov

For the synthesis of various heterocyclic compounds, including those containing nitrogen and oxygen, microwave-assisted methods have been shown to be highly efficient. nih.gov For instance, in the synthesis of certain triazole derivatives, microwave irradiation reduced the reaction time from several hours to just a few minutes, with impressive yields. nih.gov Similarly, the synthesis of some pyrrolo[2,3-b]pyrrole (B13429425) derivatives was achieved in 10 minutes under microwave conditions. mdpi.com

The synthesis of this compound, particularly the acylation step, could potentially be accelerated using microwave technology. A general procedure would involve mixing the precursor amine, 1-(furan-3-yl)propan-2-amine, with an acylating agent like acetic anhydride or acetyl chloride in a suitable solvent and exposing the mixture to microwave irradiation for a short period. This approach often leads to cleaner reactions with higher yields and is considered more environmentally friendly due to reduced energy consumption and often solvent-free conditions. researchgate.net

The following table provides a hypothetical comparison between conventional and microwave-assisted synthesis for the acylation step.

MethodReaction TimeYield (%)
Conventional Heating4 hours75
Microwave-Assisted10 minutes90

This data is illustrative and based on the advantages of microwave synthesis reported for analogous reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of N 1 Furan 3 Yl Propan 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of N-[1-(furan-3-yl)propan-2-yl]acetamide. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete assignment of all proton and carbon atoms can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum would provide key information about the electronic environment and connectivity of protons in the molecule. The furan (B31954) ring protons are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. Specifically, the protons at the C2, C4, and C5 positions of the 3-substituted furan ring would exhibit characteristic chemical shifts and coupling constants.

The protons on the propan-2-yl side chain would appear in the aliphatic region. The methine proton (CH) adjacent to the nitrogen atom is expected to be a multiplet due to coupling with the neighboring methylene (B1212753) (CH₂) and methyl (CH₃) protons. The methylene protons attached to the furan ring would likely appear as a doublet, and the terminal methyl group would present as a doublet, coupling with the adjacent methine proton. The N-H proton of the amide group would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The acetyl methyl group (CH₃) would be a sharp singlet, typically observed around 2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Protons Predicted Chemical Shift (ppm) Multiplicity
Furan H2/H5 ~7.3-7.4 m
Furan H4 ~6.3-6.4 m
NH (Amide) ~5.5-6.5 br s
CH (methine) ~4.0-4.3 m
CH₂ (methylene) ~2.7-2.9 d
CH₃ (acetyl) ~1.9-2.0 s
CH₃ (propyl) ~1.1-1.2 d

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the acetamide (B32628) group is the most deshielded, expected to resonate around 170 ppm. The carbons of the furan ring would appear in the range of approximately 110-145 ppm. The aliphatic carbons of the propyl chain and the acetyl methyl group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Amide) ~169-171
Furan C2/C5 ~140-144
Furan C4 ~110-112
Furan C3 ~125-128
CH (methine) ~47-50
CH₂ (methylene) ~30-33
CH₃ (acetyl) ~22-24
CH₃ (propyl) ~19-21

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the structural assignments, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the propan-2-yl chain (CH₃ to CH, CH to CH₂) and within the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and their attached carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations. It would connect the furan ring to the side chain (e.g., correlation from CH₂ protons to furan C3 and C4) and establish the connectivity of the acetamide group (e.g., correlations from the NH proton and acetyl CH₃ protons to the carbonyl carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful for determining the preferred conformation of the molecule, for instance, by observing through-space interactions between the furan ring protons and the protons on the side chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and insights into its conformational state.

Characteristic Vibrational Modes and Functional Group Analysis

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the amide and furan moieties.

Amide Group: The N-H stretching vibration would appear as a strong band around 3300 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense absorptions in the IR spectrum, expected around 1640 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) would be observed near 1550 cm⁻¹.

Furan Ring: The furan ring exhibits several characteristic vibrations. C-H stretching modes are expected above 3100 cm⁻¹. C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ring usually results in a strong band around 1000-1200 cm⁻¹.

Aliphatic Groups: The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Amide ~3300
C-H Stretch (Aromatic) Furan ~3120
C-H Stretch (Aliphatic) Propyl, Acetyl 2850-3000
C=O Stretch (Amide I) Amide ~1640
N-H Bend (Amide II) Amide ~1550
C=C Stretch Furan 1500-1600
C-O-C Stretch Furan 1000-1200

Conformational Insights from Vibrational Spectra

The precise positions and shapes of certain vibrational bands, particularly the amide I and N-H stretching bands, are sensitive to the molecular conformation and hydrogen bonding environment. In different solvents or in the solid state, shifts in these bands could indicate the presence of different conformers (rotamers) arising from rotation around the C-N amide bond or the single bonds of the side chain. While detailed conformational analysis often requires computational support, experimental IR and Raman spectra can provide the initial evidence for the existence of multiple conformational states.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation of organic compounds, providing precise information on molecular weight and structural features through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical for confirming its elemental composition and mapping its fragmentation behavior. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. This precision is crucial for distinguishing between compounds with the same nominal mass. For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be used to measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated mass, with a minimal mass error confirming the molecular formula C₉H₁₃NO₂. ethz.chresearchgate.net

Table 1: Illustrative HRMS Data for this compound The following data is representative of expected values for this compound.

Parameter Value
Molecular Formula C₉H₁₃NO₂
Calculated m/z ([M+H]⁺) 168.1019
Measured m/z ([M+H]⁺) 168.1017
Mass Error (ppm) -1.2

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z ≈ 168.1) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways would likely involve the cleavage of the C-C bond between the furan ring and the propyl side chain (a benzylic-type cleavage) and the cleavage of the amide bond. The analysis of these fragmentation pathways is crucial for confirming the connectivity of the atoms within the molecule. nih.govmiamioh.eduresearchgate.net

Table 2: Proposed Key MS/MS Fragmentation Pathways for this compound ([M+H]⁺) This table outlines plausible fragmentation patterns based on the compound's structure.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
168.1 81.0335 C₄H₇NO (N-isopropylacetamide) Furan-3-ylmethyl cation ([C₅H₅O]⁺)
168.1 110.0913 C₃H₆ (Propene) [C₆H₈NO₂]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique yields precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how individual molecules pack together in the crystal lattice.

Crystal Structure Analysis and Unit Cell Parameters

A single-crystal X-ray diffraction study of this compound would provide detailed insights into its solid-state conformation. The analysis would reveal the precise geometry of the furan ring and the acetamide side chain. It would also determine the unit cell parameters, which define the size and shape of the fundamental repeating block of the crystal. While specific experimental data for this compound is not publicly available, a plausible crystal system would be monoclinic or orthorhombic, which are common for such organic molecules. researchgate.netresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound The following parameters are illustrative of what could be expected from a crystallographic analysis.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.85
b (Å) 8.12
c (Å) 11.54
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 889.6

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is determined by the network of intermolecular interactions that hold the molecules together. nih.gov In the crystal structure of this compound, the most significant intermolecular interaction is expected to be hydrogen bonding between the amide groups. The N-H group of one molecule would act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule. This interaction typically leads to the formation of infinite chains or centrosymmetric dimers, which are common motifs in the crystal structures of secondary amides. researchgate.net

Computational Chemistry and Theoretical Investigations of N 1 Furan 3 Yl Propan 2 Yl Acetamide

Quantum Chemical Calculation Studies

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule at the electronic level. For a molecule such as N-[1-(furan-3-yl)propan-2-yl]acetamide, these theoretical studies can provide deep insights into its geometry, stability, electronic structure, and spectroscopic characteristics. Such investigations are typically performed using various computational methods, with Density Functional Theory (DFT) being a prominently used approach due to its balance of accuracy and computational cost.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within DFT, the properties of a molecule are determined by using the electron density, which is a function of only three spatial coordinates.

For this compound, a DFT approach, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Furthermore, due to the presence of rotatable single bonds in the propan-2-yl and acetamide (B32628) moieties, this compound can exist in multiple conformations. A conformational analysis using DFT would explore the potential energy surface by systematically rotating these bonds to identify the various stable conformers and the transition states that connect them. The relative energies of these conformers would be calculated to determine their populations at a given temperature, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals: HOMO, LUMO, and Energy Gap)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a central concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small energy gap implies that the molecule is more polarizable and more likely to undergo chemical reactions. The distribution of the HOMO and LUMO across the furan (B31954) ring, the propyl chain, and the acetamide group would reveal the most reactive sites within the molecule.

A hypothetical data table for FMO analysis would appear as follows:

ParameterValue (eV)
Energy of HOMOCalculated Value
Energy of LUMOCalculated Value
HOMO-LUMO Energy Gap (ΔE)Calculated Value

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is mapped onto the electron density surface, with different colors representing different values of the electrostatic potential.

In a theoretical study of this compound, the MEP surface would be generated from the optimized geometry. Typically, regions of negative electrostatic potential (often colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. For this molecule, such regions would be expected around the oxygen atom of the furan ring and the carbonyl oxygen of the acetamide group. Regions of positive electrostatic potential (usually colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack, which would likely be observed around the hydrogen atoms of the amide group and the furan ring. The MEP surface provides a comprehensive, three-dimensional picture of the molecule's reactivity landscape.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would be used to investigate hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For instance, NBO analysis could reveal electron delocalization from the lone pairs of the furan oxygen into the antibonding orbitals of adjacent carbon-carbon bonds, or from the nitrogen lone pair of the acetamide group into the carbonyl π* orbital, which contributes to the stability of the amide bond. These interactions provide a deeper understanding of the molecule's electronic stability and the nature of its chemical bonds.

Theoretical Spectroscopic Data Prediction (e.g., GIAO NMR chemical shifts, Vibrational Frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can be used to interpret and assign experimental spectra.

For this compound, the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, would be used to calculate the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculated shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the molecular structure and to assign specific signals to individual atoms in the molecule.

Furthermore, theoretical vibrational frequencies can be calculated to predict the infrared (IR) and Raman spectra of the molecule. The calculation of the harmonic vibrational frequencies from the second derivatives of the energy with respect to the atomic positions allows for the identification of the characteristic vibrational modes associated with different functional groups, such as the C=O stretch of the acetamide, the N-H bend, and the various vibrations of the furan ring. These theoretical spectra are invaluable for the interpretation of experimental vibrational data.

A hypothetical data table for theoretical NMR chemical shifts would look like this:

AtomCalculated ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)
C1 (Furan)Calculated ValueCalculated Value
C2 (Furan)Calculated ValueCalculated Value
.........

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space and the study of time-dependent properties.

For this compound, an MD simulation would typically be performed by placing the molecule in a solvent box (e.g., water or a relevant organic solvent) and simulating its motion over a period of nanoseconds or longer. This approach allows for a more realistic exploration of the conformational landscape than static calculations, as it includes the effects of temperature and the explicit interactions with solvent molecules.

The trajectory from an MD simulation can be analyzed to identify the most populated conformational states, the pathways and timescales of transitions between these states, and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule behaves in a realistic environment, which can be important for its biological activity or material properties. MD simulations provide a powerful complement to quantum chemical calculations by bridging the gap between the static electronic structure and the dynamic behavior of the molecule in solution.

In Silico Reactivity and Reaction Mechanism Predictions

Theoretical studies leveraging computational chemistry provide profound insights into the reactivity of this compound. By modeling the molecule's electronic structure, it is possible to predict its behavior in chemical reactions, identify the most reactive sites, and elucidate potential transformation pathways.

Density Functional Theory (DFT) is a powerful tool for analyzing chemical reactivity. nih.govnih.gov Within DFT, the Fukui function, ƒ(r), is a crucial local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.netscm.com The function quantifies the change in electron density at a specific point when an electron is added to or removed from the system.

For this compound, the atoms with the highest potential for reactivity are the oxygen and nitrogen atoms, due to their high electronegativity, and the carbon atoms of the aromatic furan ring. numberanalytics.compharmaguideline.com

Nucleophilic Attack (ƒ+(r)) : This function indicates the propensity of a site to accept an electron. In this compound, the carbonyl carbon of the acetamide group is expected to have a high ƒ+(r) value, making it a prime target for nucleophiles.

Electrophilic Attack (ƒ-(r)) : This function highlights sites prone to donating electrons. The nitrogen atom of the amide and the oxygen atom of the furan ring would likely exhibit high ƒ-(r) values, indicating their susceptibility to electrophiles. mdpi.com The carbon atoms in the furan ring, being part of a π-electron-rich system, are also significant sites for electrophilic substitution. scribd.com

Dual Descriptor (Δƒ(r)) : This descriptor (ƒ+(r) - ƒ-(r)) provides a clear and simultaneous view of electrophilic and nucleophilic sites. A positive value indicates a site is favorable for nucleophilic attack, while a negative value suggests favorability for electrophilic attack.

Table 1: Hypothetical Condensed Fukui Function Indices for Key Atoms in this compound
AtomAtom TypePredicted ƒ⁺ (Nucleophilic Attack)Predicted ƒ⁻ (Electrophilic Attack)Predicted Δƒ (Dual Descriptor)Predicted Reactivity
O (carbonyl)Oxygen0.0850.195-0.110Electrophilic Attack
N (amide)Nitrogen0.0500.210-0.160Electrophilic Attack
C (carbonyl)Carbon0.2500.045+0.205Nucleophilic Attack
C2 (furan)Carbon0.0900.150-0.060Electrophilic Attack
C5 (furan)Carbon0.1100.165-0.055Electrophilic Attack
O (furan)Oxygen0.0650.225-0.160Electrophilic Attack

Note: The values in this table are illustrative and represent the type of data that would be generated from a specific DFT calculation. They are based on general principles of reactivity for similar functional groups.

Computational methods can map out the potential energy surface for a given reaction, allowing for the determination of activation energies and the stability of intermediates and products. rsc.org For this compound, several reaction pathways could be investigated.

One such pathway is the hydrolysis of the amide bond , a fundamental reaction in biological and chemical systems. A theoretical investigation would model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond. The calculated energy barriers would indicate the feasibility of this reaction under various conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govkg.ac.rs This approach is instrumental in drug discovery for predicting the activity of new molecules and optimizing lead compounds. semanticscholar.orgresearchgate.net

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For this compound, a wide array of descriptors would be calculated from its optimized 3D structure. kg.ac.rs These can be categorized as follows:

Constitutional (1D) Descriptors : These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological (2D) Descriptors : These are derived from the 2D representation of the molecule and describe its connectivity and shape (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D) Descriptors : These depend on the 3D coordinates of the atoms and include molecular volume, surface area, and principal moments of inertia.

Physicochemical Descriptors : These relate to key properties influencing a drug's behavior, such as the logarithm of the partition coefficient (logP) for lipophilicity, molar refractivity (MR) for steric bulk, and dipole moment for polarity.

Electronic Descriptors : Quantum chemical calculations are used to determine descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and atomic charges.

Table 2: Selection of Potentially Relevant Molecular Descriptors for QSAR Studies of this compound
Descriptor ClassDescriptor NameDescriptionPotential Relevance
Physicochemical LogPOctanol-water partition coefficientLipophilicity, membrane permeability
Physicochemical TPSATopological Polar Surface AreaHydrogen bonding potential, permeability
Geometrical Molecular VolumeVan der Waals volume of the moleculeSteric interactions with a target
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalElectron-donating ability, reactivity
Electronic LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability, reactivity
Constitutional H-bond DonorsNumber of hydrogen bond donors (e.g., N-H)Receptor binding interactions
Constitutional H-bond AcceptorsNumber of hydrogen bond acceptors (e.g., C=O)Receptor binding interactions
Topological Kappa Shape IndicesQuantify different aspects of molecular shapeSteric fit in a binding site

To develop a QSAR model, a dataset of structurally similar compounds with known biological activities is required. Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build an equation that correlates a selection of the most relevant descriptors with the observed activity. kg.ac.rs

A hypothetical QSAR model for a series of furan-acetamide derivatives might look like:

Biological Activity (log 1/C) = β₀ + β₁(LogP) - β₂(LUMO) + β₃(TPSA)

Where C is the concentration required for a given effect, and β are the regression coefficients.

The robustness and predictive power of the model must be rigorously validated. This involves:

Internal Validation : Techniques like leave-one-out cross-validation (Q²) are used to assess the model's internal consistency and stability. nih.gov

External Validation : The model is used to predict the activity of a set of compounds (the "test set") that were not used in its development. The predictive R² (R²_pred) is a key metric for this assessment. nih.gov A statistically significant and validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, including other derivatives of this compound, thereby guiding synthetic efforts toward more potent molecules.

Molecular Docking Studies and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comijper.org This method is crucial for understanding the molecular basis of a compound's biological activity and for structure-based drug design. researchgate.netasianpubs.org

For this compound, a docking study would begin with the identification of a potential biological target. Based on the structures of similar furan and acetamide derivatives, potential targets could include enzymes like enoyl-ACP reductase, dihydrofolate reductase, or various kinases. ijper.orgnih.gov

The process involves:

Preparation : Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation : Using a docking algorithm (e.g., AutoDock, GLIDE) to explore various possible binding poses of the ligand within the active site of the protein. ijper.org

Scoring and Analysis : Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., GlideScore, binding energy in kcal/mol). The top-scoring poses are then analyzed to identify key molecular interactions.

Potential interactions for this compound within a hypothetical enzyme active site would include:

Hydrogen Bonding : The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These are critical for anchoring the ligand in the binding pocket.

Hydrophobic Interactions : The furan ring and the propyl chain can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine).

Pi-Pi Stacking : The aromatic furan ring can form pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. ijper.org

Table 3: Hypothetical Molecular Docking Interaction Profile for this compound with a Protein Target
Ligand MoietyPotential Interaction TypePotential Interacting Amino Acid Residues
Amide N-H Hydrogen Bond (Donor)Aspartic Acid, Glutamic Acid, Serine
Amide C=O Hydrogen Bond (Acceptor)Arginine, Lysine, Serine, Threonine
Furan Ring Pi-Pi Stacking / T-StackingPhenylalanine, Tyrosine, Tryptophan
Furan Ring Hydrophobic InteractionLeucine, Isoleucine, Valine
Propyl Group Hydrophobic InteractionAlanine, Valine, Leucine

By elucidating these interactions, molecular docking can explain the structural basis for a compound's activity, guide the design of derivatives with improved binding affinity, and help predict potential off-target effects.

Identification of Potential Binding Pockets and Receptor Sites

The initial step in understanding the mechanism of action for a molecule like this compound at a molecular level is to identify its potential binding sites on a biological target, such as a protein or enzyme. Computational methods are instrumental in this process, allowing for the exploration of a target's surface to find pockets or cavities where the compound can favorably bind.

Various algorithms can be employed to detect these potential binding pockets. These methods often analyze the protein's topology and physicochemical properties, searching for indentations with suitable volume and chemical characteristics to accommodate the ligand. For a molecule with the structural features of this compound—containing both hydrogen bond donors and acceptors, a heterocyclic aromatic ring, and hydrophobic alkyl components—the identified binding pockets would likely exhibit a complementary environment.

Illustrative Data on Potential Receptor Site Characteristics:

Feature of Binding PocketCorresponding Moiety of this compoundRationale for Interaction
Hydrophobic Amino Acid Residues (e.g., Leucine, Isoleucine, Valine)Propyl group, furan ringHydrophobic interactions are a primary driving force for the binding of nonpolar regions of a ligand.
Aromatic Amino Acid Residues (e.g., Phenylalanine, Tyrosine, Tryptophan)Furan ringThe aromatic furan ring can engage in energetically favorable π-π stacking or cation-π interactions.
Polar/Charged Amino Acid Residues (e.g., Aspartate, Glutamate, Lysine, Arginine)Acetamide group (carbonyl oxygen and N-H)The amide moiety is capable of forming crucial hydrogen bonds, which contribute significantly to binding affinity and specificity.

These computational predictions provide a foundational roadmap for more detailed investigations into the specific binding interactions.

Prediction of Binding Modes and Interaction Energies

Once potential binding pockets are identified, molecular docking simulations are employed to predict the preferred orientation and conformation of this compound within the receptor site. Docking algorithms systematically sample a vast number of possible binding poses and use scoring functions to estimate the binding affinity for each pose. The pose with the most favorable score is considered the most likely binding mode.

The scoring functions in these simulations calculate an estimated binding energy, which provides a quantitative measure of the strength of the interaction between the ligand and the target. Lower binding energies typically indicate a more stable and favorable interaction. These calculations consider various energetic contributions, including electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding.

Example of Predicted Interaction Energies for Different Binding Poses:

Binding Pose IDPredicted Binding Energy (kcal/mol)Key Interacting Residues
Pose A-8.5TYR112, LEU234, ASP88
Pose B-7.9PHE345, VAL99, SER115
Pose C-7.2TRP150, ILE201, GLN76

Note: The data in this table is illustrative and intended to represent the type of output generated from molecular docking studies.

These predictions are crucial for forming hypotheses about how this compound exerts its biological effects and for guiding further experimental validation.

Analysis of Key Intermolecular Forces (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

A detailed analysis of the predicted binding mode reveals the specific intermolecular forces that stabilize the ligand-receptor complex. For this compound, a combination of interactions is expected to be critical for its binding.

Hydrogen Bonds: The acetamide group is a key player in forming hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the amide hydrogen can act as a hydrogen bond donor. These directional interactions with polar residues in the binding pocket are often essential for high-affinity binding.

Hydrophobic Interactions: The propan-2-yl group and, to some extent, the furan ring contribute to the molecule's hydrophobic character. These nonpolar regions are likely to interact favorably with hydrophobic amino acid side chains in the binding pocket, driven by the hydrophobic effect.

Summary of Potential Intermolecular Interactions:

Type of InteractionInvolved Moiety of this compoundPotential Interacting Amino Acid Residues
Hydrogen BondingAcetamide (C=O and N-H)Serine, Threonine, Asparagine, Glutamine, Aspartic Acid, Glutamic Acid
Hydrophobic InteractionsPropan-2-yl group, Furan ringAlanine, Valine, Leucine, Isoleucine, Phenylalanine
π-π StackingFuran ringPhenylalanine, Tyrosine, Tryptophan

By dissecting the binding interactions at this level of detail, computational studies can provide a deep understanding of the structure-activity relationships of this compound, paving the way for the rational design of new molecules with improved properties.

Chemical Transformations and Derivatization Studies of N 1 Furan 3 Yl Propan 2 Yl Acetamide

Reactions Involving the Acetamide (B32628) Functionality

The acetamide group is a robust functional group, but it can undergo several important transformations, primarily centered around the cleavage or modification of the amide bond.

Amides can be hydrolyzed to their constituent carboxylic acids and amines under either acidic or basic conditions. libretexts.org This reaction is fundamental in both organic synthesis and metabolic pathways. For N-[1-(furan-3-yl)propan-2-yl]acetamide, hydrolysis breaks the amide bond to yield 1-(furan-3-yl)propan-2-amine (B1528710) and acetic acid.

Acid-Catalyzed Hydrolysis: Heating the amide with a strong acid, such as aqueous hydrochloric acid or sulfuric acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.comchemguide.co.uk The reaction proceeds to completion because the resulting amine is protonated to form an ammonium (B1175870) salt, which is not nucleophilic and cannot reverse the reaction. youtube.com

Alkaline Hydrolysis: Heating the amide with a strong base, like aqueous sodium hydroxide (B78521), involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. arkat-usa.orgresearchgate.net This process is effectively irreversible as the final step produces a carboxylate salt and the free amine. libretexts.org Tertiary amides are often more resistant to hydrolysis than primary or secondary amides. arkat-usa.org

Table 1: General Conditions for Amide Hydrolysis
ConditionReagentsProductsNotes
AcidicAqueous HCl or H₂SO₄, Heat1-(furan-3-yl)propan-2-ammonium salt and Acetic AcidThe amine product is protonated, preventing the reverse reaction. youtube.com
AlkalineAqueous NaOH or KOH, Heat1-(furan-3-yl)propan-2-amine and Acetate SaltThe carboxylic acid product is deprotonated, driving the reaction forward. chemguide.co.uk

As a secondary amide, this compound can be further functionalized at the nitrogen atom.

N-Alkylation: N-Alkylation of secondary amides typically requires the initial deprotonation of the amide nitrogen using a strong base, such as sodium hydride (NaH), to form an amidate anion. This potent nucleophile can then react with an alkylating agent, like an alkyl halide (e.g., methyl iodide), to form an N,N-disubstituted amide. The direct N-alkylation of amides with alcohols is also an area of significant research, often utilizing transition metal catalysts. researchgate.netrsc.org

N-Acylation: Similarly, N-acylation can be achieved by treating the amide with a strong base followed by an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). For instance, reacting the amidate of this compound with acetyl chloride would yield the corresponding diacetamide (B36884) derivative. Studies on similar structures, like N-benzyl-N-(furan-2-ylmethyl)acetamide, have shown that direct reaction with acetic anhydride can be a high-yield method for acylation. scielo.br

Table 2: N-Alkylation and Acylation Reactions
ReactionTypical ReagentsPotential Product
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I)N-alkyl-N-[1-(furan-3-yl)propan-2-yl]acetamide
N-Acylation1. Strong Base (e.g., NaH) 2. Acyl Halide or Anhydride (e.g., Acetyl Chloride)N-acetyl-N-[1-(furan-3-yl)propan-2-yl]acetamide

Functionalization of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution and can also participate in cycloaddition reactions. pearson.com

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. wikipedia.org Furan is more reactive than benzene (B151609) and typically reacts under milder conditions. pearson.com The substituent already on the ring directs the position of the incoming electrophile. The 3-alkyl substituent on this compound is an activating group, directing incoming electrophiles to the C2 and C5 positions. The C2 position is generally favored due to greater stabilization of the cationic intermediate (the sigma complex). pearson.com

Halogenation: Furan can be halogenated using reagents like bromine in dioxane to yield 2-bromofuran. pearson.com For the target molecule, this would likely produce N-[1-(2-bromo-furan-3-yl)propan-2-yl]acetamide.

Nitration: Nitration of furan derivatives is often accomplished with milder reagents than the standard nitric acid/sulfuric acid mixture, such as acetyl nitrate (B79036), to avoid ring degradation.

Sulfonation: Sulfonation can be achieved using a sulfur trioxide-pyridine complex, which is a less aggressive sulfonating agent suitable for sensitive aromatic rings. byjus.com

Table 3: Electrophilic Aromatic Substitution on the Furan Ring
ReactionReagentMajor Product Position
HalogenationBr₂ in dioxaneC2
NitrationAcetyl nitrate (HNO₃/Acetic Anhydride)C2
SulfonationSO₃-pyridine complexC2

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.org This reactivity allows for the construction of complex bicyclic structures. The reaction involves the furan and a dienophile, such as maleimide (B117702) or dimethyl acetylenedicarboxylate (B1228247) (DMAD). acs.orgmdpi.com The presence of substituents on the furan ring can influence the reactivity and selectivity of the cycloaddition. rsc.org Electron-donating groups, like the alkyl substituent in the target molecule, generally increase the reactivity of the furan diene. rsc.org The reaction typically yields an oxanorbornene adduct, which can be a mixture of endo and exo diastereomers, although the exo product is often more thermodynamically stable. mdpi.com

Modifications at the Propan-2-yl Linker

Direct chemical modification of the saturated propan-2-yl linker without affecting the more reactive furan ring and acetamide group presents a significant synthetic challenge. The C-H bonds of the linker are relatively inert. However, certain transformations could be envisioned under specific conditions.

One potential site for reaction is the methylene (B1212753) group adjacent to the furan ring (-CH₂-). These protons are somewhat activated, akin to benzylic protons, due to their proximity to the aromatic system. Under radical conditions, for example using N-bromosuccinimide (NBS) with a radical initiator, it might be possible to achieve selective halogenation at this position. However, this would likely compete with addition or substitution reactions on the highly reactive furan ring.

Another possibility involves oxidation. Strong oxidizing agents would likely degrade the furan ring. mdpi.com However, targeted enzymatic or catalytic oxidation could potentially introduce a hydroxyl group or a ketone at the linker, although such transformations would require highly specific and selective reagent systems that are not commonly available for this type of substrate.

Stereoselective Modifications and Epimerization Studies

The presence of a stereocenter at the second carbon of the propane (B168953) chain in this compound makes stereoselectivity a critical aspect of its chemistry. The synthesis of enantiomerically pure forms of this compound is often desirable to elucidate the specific biological activities of each enantiomer.

Stereoselective Synthesis:

The primary approach to obtaining enantiomerically pure this compound involves the use of chiral starting materials or chiral catalysts. A common strategy is the asymmetric reduction of a corresponding prochiral imine or the amination of a chiral alcohol. For instance, the chiral amine precursor, 1-(furan-3-yl)propan-2-amine, can be synthesized through methods such as enzymatic transamination or by using chiral auxiliaries. Subsequent acylation with acetic anhydride or acetyl chloride would then yield the desired enantiomer of this compound.

Epimerization Studies:

Epimerization at the chiral center (C-2 of the propane chain) is a potential concern, particularly under conditions that can facilitate the formation of a carbanion or a related planar intermediate. The acidity of the proton at this chiral center is relatively low; however, in the presence of a strong base, deprotonation could lead to racemization. Studies on related chiral acetamides have shown that the risk of epimerization is generally low under neutral or acidic conditions but increases in strongly basic media. mdpi.com The rate of epimerization would be influenced by factors such as the strength of the base, the solvent, and the temperature.

Below is a representative table illustrating the potential for epimerization under various hypothetical basic conditions.

EntryBaseSolventTemperature (°C)Time (h)Enantiomeric Excess (%)
1NaHTHF252>99
2LDATHF-78 to 0198
3t-BuOKDMSO50485
4DBUCH3CN801292

This table is a hypothetical representation based on general principles of epimerization of chiral centers alpha to an amide in related molecules and does not represent experimentally verified data for this compound.

Oxidation and Reduction Reactions at the Aliphatic Chain

The aliphatic propane chain of this compound is susceptible to both oxidation and reduction reactions, allowing for the introduction of new functional groups and modification of the compound's structure.

Oxidation Reactions:

Oxidation of the aliphatic chain can be directed to different positions depending on the reagents and reaction conditions.

Benzylic-like Oxidation: The methylene group (C-1) adjacent to the furan ring is analogous to a benzylic position and is therefore activated towards oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) could potentially cleave the C1-C2 bond under harsh conditions. However, more controlled oxidation using milder reagents could lead to the formation of a ketone at the C-1 position, yielding N-[1-oxo-1-(furan-3-yl)propan-2-yl]acetamide.

Oxidation of the Methyl Group: The terminal methyl group (C-3) is generally less reactive towards oxidation. However, certain enzymatic systems or radical-based reactions could achieve hydroxylation to form N-[1-(furan-3-yl)-3-hydroxypropan-2-yl]acetamide.

Oxidation adjacent to the Amide: The C-H bond at the chiral center (C-2) can be a target for oxidation, particularly with specialized catalysts. chemrxiv.org This could lead to the formation of an imide derivative.

A summary of potential oxidation reactions is presented in the table below.

EntryOxidizing AgentTarget PositionPotential Product
1Mild MnO2C-1N-[1-oxo-1-(furan-3-yl)propan-2-yl]acetamide
2Cytochrome P450 mimicC-3N-[1-(furan-3-yl)-3-hydroxypropan-2-yl]acetamide
3RuCl3/NaIO4C-2N-acetyl-N-[1-(furan-3-yl)propan-2-yl]acetamide (imide)

This table illustrates potential oxidative transformations based on known reactivities of similar functional groups and does not represent experimentally confirmed outcomes for this compound.

Reduction Reactions:

The amide functionality is the primary site for reduction in the this compound molecule.

Amide Reduction: The acetamide group can be reduced to the corresponding ethylamine (B1201723) derivative using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This reaction would yield N-ethyl-1-(furan-3-yl)propan-2-amine. The conditions for this reduction are typically harsh and may affect other functional groups if present in more complex analogues.

Design and Synthesis of this compound Analogues for Structure-Reactivity Studies

The systematic modification of the this compound structure is a key strategy for investigating structure-reactivity relationships (SRR). The design of analogues often focuses on altering specific parts of the molecule to probe their influence on its chemical or biological properties.

Analogues with Modifications to the Furan Ring:

The furan ring is a common target for modification. Its bioisosteric replacement with other aromatic or heteroaromatic rings can provide insights into the importance of its electronic and steric properties. researchgate.netcambridgemedchemconsulting.com

Bioisosteric Replacements: The furan ring can be replaced by thiophene, pyrrole, thiazole, or even a phenyl ring to explore the impact of the heteroatom and the ring's electronic nature. For example, the synthesis of N-[1-(thien-3-yl)propan-2-yl]acetamide would involve starting from 3-thienylacetone.

Substitution on the Furan Ring: Introducing substituents at the 2-, 4-, or 5-positions of the furan ring can modulate its electronic properties and introduce steric bulk. For instance, a methyl or a halogen substituent could be introduced to study its effect on reactivity.

Analogues with Modifications to the Aliphatic Chain:

Chain Length: The length of the propane chain can be varied. Synthesizing analogues with an ethane (B1197151) or butane (B89635) chain would help to understand the spatial requirements for its interactions.

Substitution on the Chain: Introducing substituents, such as a hydroxyl group or a fluorine atom, on the aliphatic chain can alter the compound's polarity and metabolic stability.

Analogues with Modifications to the Acetamide Group:

Altering the Acyl Group: The acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) to investigate the influence of the size and electronic nature of this group.

N-Alkylation/N-Arylation: The amide nitrogen can be further substituted with alkyl or aryl groups, though this would remove the hydrogen bond donor capability of the amide NH.

The synthesis of these analogues would typically follow established synthetic routes, starting from appropriately substituted precursors. A representative summary of potential analogues and the rationale for their design is provided in the table below.

AnalogueModificationRationale for Design
N-[1-(thien-3-yl)propan-2-yl]acetamideFuran to ThiopheneBioisosteric replacement to probe the effect of the heteroatom.
N-[1-(furan-3-yl)butan-2-yl]acetamidePropane to Butane chainInvestigate the influence of chain length on activity.
N-[1-(furan-3-yl)propan-2-yl]propionamideAcetyl to PropionylStudy the effect of the acyl group size.
N-[1-(5-methylfuran-3-yl)propan-2-yl]acetamideMethyl substitution on furanModulate electronic properties and steric bulk of the furan ring.

This table presents examples of designed analogues for structure-reactivity studies based on common medicinal chemistry strategies.

Based on a comprehensive search of scientific literature and chemical databases, there is no specific published research available for the chemical compound This compound . This compound does not appear to be a subject of dedicated study, and as a result, there are no detailed findings on its synthesis, characterization, or potential applications.

The provided outline requests in-depth information on emerging and future research perspectives, including advanced synthetic methodologies, novel spectroscopic techniques, the application of machine learning, and systems-level approaches specifically for this molecule. Due to the absence of any foundational research on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and topics.

Information is available for structurally related but distinct compounds, such as N-(furan-3-yl)acetamide, but any extrapolation of their properties or research avenues to the requested compound would be speculative and scientifically unfounded.

Therefore, the generation of an article focusing solely on this compound with the specified detailed outline cannot be fulfilled at this time.

Q & A

Q. What are the standard synthetic protocols for N-[1-(furan-3-yl)propan-2-yl]acetamide?

Methodological Answer: The synthesis typically involves a two-step process:

Amine Preparation : React 1-(furan-3-yl)propan-2-amine with acetylating agents (e.g., acetyl chloride or acetic anhydride) in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen.

Acetylation : Maintain temperatures between 0–5°C during reagent addition to minimize side reactions. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC (>95%) .

Q. Key Considerations :

  • Use triethylamine as a base to neutralize HCl byproducts.
  • Monitor reaction progress via thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the acetamide moiety (δ ~2.0 ppm for CH3CO, δ ~3.8–4.2 ppm for N-CH linkages) and furan protons (δ ~6.3–7.4 ppm). Compare with computed chemical shifts using DFT methods .
  • HPLC : Ensure purity (>95%) using a C18 column (acetonitrile/water gradient).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.

Q. How do solubility properties influence biological testing?

Methodological Answer:

  • Solubility Profile : Limited aqueous solubility (e.g., <1 mg/mL in PBS). Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) for in vitro assays .
  • Stability : Pre-test compound stability in assay buffers (pH 7.4, 37°C) via LC-MS to detect degradation products.

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine absolute configuration .
  • Troubleshooting : If experimental NMR clashes with computational predictions, SCXRD provides definitive bond lengths/angles. For twinned crystals, apply SHELXL’s TWIN/BASF commands .

Q. What strategies optimize bioactivity assays for receptor interaction studies?

Methodological Answer:

  • Target Selection : Prioritize receptors with known affinity for furan-containing acetamides (e.g., GPCRs or kinase enzymes).
  • Assay Design :
    • SPR/Binding Assays : Immobilize target protein on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations.
    • Functional Assays : Use luciferase reporters or calcium flux assays (FLIPR) for real-time activity monitoring .

Q. How to address low metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS.
  • Stabilization Strategies :
    • Introduce electron-withdrawing groups (e.g., -CF3) to reduce CYP450-mediated oxidation.
    • Develop prodrugs (e.g., ester derivatives) for improved bioavailability .

Q. How to design a structure-activity relationship (SAR) study?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the furan (e.g., halogenation at C5) or acetamide chain (e.g., alkyl/aryl substitutions).
  • Bioactivity Testing : Screen analogs against disease-relevant targets (e.g., cancer cell lines, bacterial strains). Use statistical tools (e.g., PCA) to correlate structural features with activity .

Q. How to resolve conflicting data between computational and experimental logP values?

Methodological Answer:

  • Experimental logP : Measure via shake-flask method (octanol/water partition) with HPLC quantification.
  • Computational Adjustments : Use consensus models (e.g., ChemAxon, ACD/Labs) and validate with fragment-based contributions (e.g., Hansch parameters) .

Q. What mechanistic insights can molecular dynamics (MD) simulations provide?

Methodological Answer:

  • Simulation Setup : Run 100-ns MD trajectories (AMBER/CHARMM force fields) to study ligand-receptor binding stability.
  • Key Metrics : Analyze hydrogen bond occupancy, binding pocket hydrophobicity, and conformational changes in the target .

Q. How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with compound, lyse, and heat to denature unbound proteins. Quantify stabilized target via Western blot .
  • Chemical Proteomics : Use photoaffinity probes or clickable analogs to pull down interacting proteins for LC-MS/MS identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.